molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1589190
CAS No.: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the Bischler-Napieralski cyclization of corresponding amides. This method is widely used for the preparation of dihydroisoquinolines. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoquinolinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Isoquinolinones.

    Reduction: Fully saturated isoquinolines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an androgen receptor antagonist, effectively suppressing the growth of androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-3,4-dihydro-1H-isoquinolin-2-one
  • 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWIZAWNPYMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442373
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-12-4
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorous pentoxide (1.0 g, 7.1 mmol) is added all at once to methanesulfonic acid (10 g, 104.1 mmol) and stirred for 3 hours at room temperature. 5-Methoxy-1-indanone oxime (100 mg, 0.53 mmol) is added in portions, with each portion allowed to dissolve completely before the next is added. The stirred reaction mixture is heated at 100° for 1.5 hours. The reaction is quenched by the addition of saturated sodium bicarbonate (10 ml) and extracted with 3×5 ml dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline. Treatment with boron tribromide (see example 1) yields 6-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Quantity
1 g
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reactant
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10 g
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Quantity
100 mg
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reactant
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Synthesis routes and methods II

Procedure details

5-Methoxy-1-indanone 1 (30 g, 185 mmol) is dissolved in CH3SO3H (96 mL) and CH2Cl2 (100 mL), NaN3 (24 g, 370 mmol) is then added in portions over a 1/2 hour period. After 2 hours the reaction mixture is cooled to 0° and is subsequently neutralized with 5N NaOH solution (200 mL) and saturated NaHCO3 solution. The resulting mixture is extracted with EtOAc (3×200 mL). The combined organic phases are washed with saturated NaCl solution (3×200 mL), dried over Na2SO4 and concentrated in vacuo. The resulting brown solid is washed with hexanes (2×100 mL) to give 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline as a tan solid, m.p. 128°-130°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
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Quantity
200 mL
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reactant
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0 (± 1) mol
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24 g
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-methoxy-1-indanone (1.0 g) in TFA (20 ml) is added sodium azide (4.0 g), and the mixture is refluxed for 1.5 hour. After cooling, the reaction mixture is poured into water (100 ml), and the pH value of the mixture is adjusted to pH 7 with sodium hydrogen carbonate. The mixture is extracted with ethyl acetate, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated brine, and dried over magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel; 100 g, chloroform/methanol=20:1). The fractions containing the title compound are concentrated under reduced pressure to give the title compound (470 mg) as a pale brown powder.
Quantity
1 g
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reactant
Reaction Step One
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4 g
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reactant
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Quantity
20 mL
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solvent
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100 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of {2-[3-(methyloxy)phenyl]ethyl}carbamate (30 g crude) and polyphosphoric acid (116 g) was maintained at 120-140° C. for 1 hr. After cooling to room temperature, water was added. The solution was adjusted to pH=9 with 6N sodium hydroxide and the organic products extracted with ethyl acetate. The combined organic layers were concentrated under reduced pressure and the residue was purified by column chromatography to afford 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone (10 g, 40%). 1H NMR(CDCl3) δ 8.0 (1H), 6.85 (1H), 6.7 (1H), 6.35 (1H), 3.85 (3H), 3.55 (2H), 2.95 (2H).
Name
{2-[3-(methyloxy)phenyl]ethyl}carbamate
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
116 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?

A1: The isolation of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1) from the seeds of Nigella glandulifera represents a significant finding because it is a rare example of an isoquinolinone alkaloid with a phenyl substitution at the C-8 position. [] This unique structural feature might contribute to distinct biological activities and warrants further investigation.

Q2: Can you describe the synthetic route used to produce a derivative of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?

A2: Researchers successfully synthesized 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one starting from methyl 3-hydroxy-4-methoxybenzoate. [] The synthesis involved several steps, including allyl etherification, Claisen rearrangement, oxidation, a one-pot reductive amination and amidation. This synthetic route proved to be relatively mild and efficient, offering a viable method for obtaining this class of compounds for further study.

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